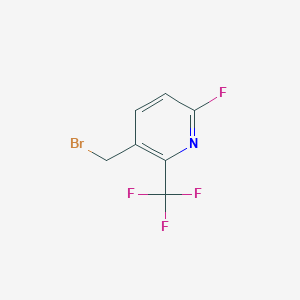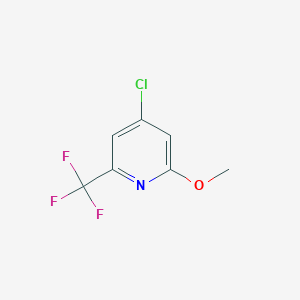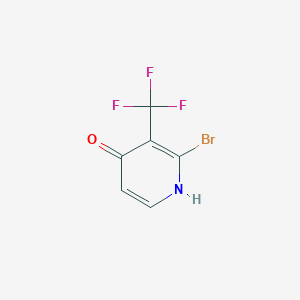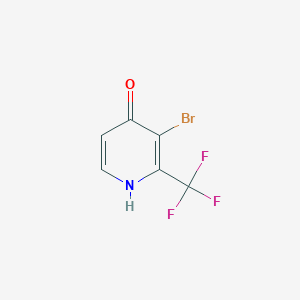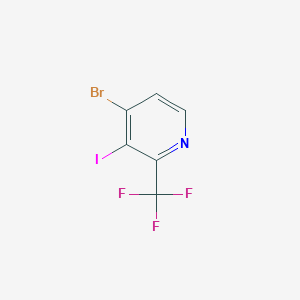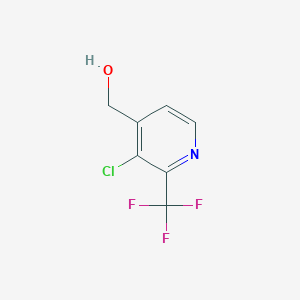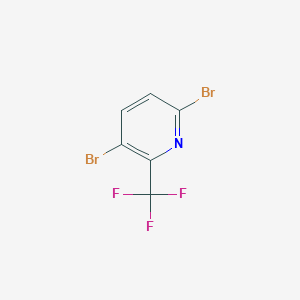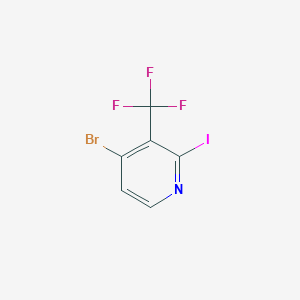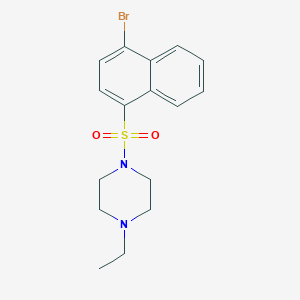
1-((4-溴萘-1-基)磺酰基)-4-乙基哌嗪
描述
Synthesis Analysis
While specific synthesis methods for “1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-ethylpiperazine” are not found, there are general methods for synthesizing similar compounds. For instance, the synthesis of piperazine derivatives has been reported, which involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
科学研究应用
-
Pharmaceutical Research
- Summary : Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized and studied for their biological activity . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
- Method : The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
-
Drug Discovery
- Summary : Molecular similarity is a key concept in drug discovery. It is based on the assumption that structurally similar molecules frequently have similar properties .
- Method : Assessment of similarity between small molecules has been highly effective in the discovery and development of various drugs . Especially, two-dimensional (2D) similarity approaches have been quite popular due to their simplicity, accuracy, and efficiency .
- Results : Recently, the focus has been shifted toward the development of methods involving the representation and comparison of three-dimensional (3D) conformation of small molecules . Among the 3D similarity methods, evaluation of shape similarity is now gaining attention for its application not only in virtual screening but also in molecular target prediction, drug repurposing, and scaffold hopping .
-
Medicinal Chemistry
- Summary : Many compounds of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others, include heterocyclic components . Heterocycles are present in more than 85% of all physiologically active chemical compounds .
- Method : These compounds are usually isolated from natural sources or synthesized in the lab. Their structures are determined using various spectroscopic techniques, and their biological activities are tested in vitro and in vivo .
- Results : The results of these studies can lead to the development of new drugs with improved efficacy and reduced side effects .
-
Macromolecular Substances
- Summary : Macromolecular substances are large complex molecules, typically composed of thousands of atoms. These substances have a wide range of applications in various fields, including materials science, nanotechnology, and biotechnology .
- Method : The properties of macromolecular substances are studied using a variety of techniques, including spectroscopy, microscopy, and computational modeling .
- Results : The results of these studies can lead to the development of new materials with unique properties, such as high strength, light weight, and resistance to heat and chemicals .
属性
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2S/c1-2-18-9-11-19(12-10-18)22(20,21)16-8-7-15(17)13-5-3-4-6-14(13)16/h3-8H,2,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXDNZCARAJPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







